3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-
3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-
Brand Name:
Vulcanchem
CAS No.:
88372-47-8
VCID:
VC0120123
InChI:
InChI=1S/C12H14N2O3/c13-9-6-5-8-3-1-2-4-10(8)14(12(9)17)7-11(15)16/h1-4,9H,5-7,13H2,(H,15,16)/t9-/m0/s1
SMILES:
C1CC2=CC=CC=C2N(C(=O)C1N)CC(=O)O
Molecular Formula:
C12H14N2O3
Molecular Weight:
234.25 g/mol
3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-
CAS No.: 88372-47-8
Reference Standards
VCID: VC0120123
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol
CAS No. | 88372-47-8 |
---|---|
Product Name | 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)- |
Molecular Formula | C12H14N2O3 |
Molecular Weight | 234.25 g/mol |
IUPAC Name | 2-[(3S)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid |
Standard InChI | InChI=1S/C12H14N2O3/c13-9-6-5-8-3-1-2-4-10(8)14(12(9)17)7-11(15)16/h1-4,9H,5-7,13H2,(H,15,16)/t9-/m0/s1 |
Standard InChIKey | JTCTZPXAQOMDEI-VIFPVBQESA-N |
Isomeric SMILES | C1CC2=CC=CC=C2N(C(=O)[C@H]1N)CC(=O)O |
SMILES | C1CC2=CC=CC=C2N(C(=O)C1N)CC(=O)O |
Canonical SMILES | C1CC2=CC=CC=C2N(C(=O)C1N)CC(=O)O |
PubChem Compound | 13243495 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume